2-Amino-3-(ethylamino)pyrazine

Description

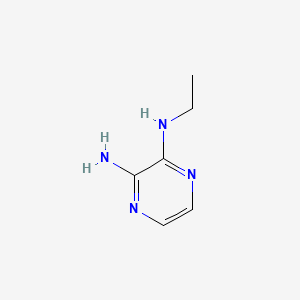

Structure

3D Structure

Properties

IUPAC Name |

3-N-ethylpyrazine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H2,7,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUMDWVJYSYSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671895 |

Source

|

| Record name | N~2~-Ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-15-0 |

Source

|

| Record name | N~2~-Ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Novel Synthetic Pathway for 2-Amino-3-(ethylamino)pyrazine from Amino Acid Precursors

Abstract

This technical guide outlines a feasible and innovative synthetic route for 2-Amino-3-(ethylamino)pyrazine, a heterocyclic amine of interest in medicinal chemistry, starting from the readily available amino acid, glycine. The synthesis is designed as a multi-step process involving the formation of a key intermediate, 2,3-diaminopyrazine, which is subsequently functionalized via a selective reductive amination protocol. This document provides detailed experimental methodologies, tabulated quantitative data for key reaction steps, and workflow diagrams to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction

Substituted aminopyrazines are a critical class of N-heterocycles that form the core scaffold of numerous biologically active compounds and pharmaceuticals. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged structures in medicinal chemistry. This compound, in particular, represents a valuable building block for the synthesis of more complex molecules. Traditional synthetic routes often rely on precursors that are distant from readily available starting materials. This paper details a strategic pathway beginning with glycine, an inexpensive and abundant amino acid, bridging the gap between biorenewable feedstocks and high-value chemical entities. The proposed synthesis proceeds through the formation of 2,3-diaminopyrazine, a versatile intermediate, followed by a selective N-ethylation.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages:

-

Stage 1: Synthesis of 2,3-Diaminopyrazine from Glycine. This stage leverages the inherent reactivity of glycine to first form aminoacetonitrile, a key precursor. Two molecules of aminoacetonitrile then undergo a base-catalyzed self-condensation and subsequent air oxidation to form the stable aromatic 2,3-diaminopyrazine core. This approach is adapted from established industrial processes for pyrazine synthesis.

-

Stage 2: Selective N-Ethylation via Reductive Amination. To achieve selective introduction of the ethyl group onto one of the amino moieties, a reductive amination strategy is employed. 2,3-Diaminopyrazine is reacted with acetaldehyde to form an intermediate imine, which is then reduced in situ with a mild hydride reagent to yield the target compound, this compound.

The complete workflow is visualized in the diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2,3-Diaminopyrazine (DAP) from Glycine

Step 1.1: Synthesis of Aminoacetonitrile from Glycine

This procedure involves the conversion of glycine to its corresponding nitrile. A common method is the conversion of the amino acid to an amino amide followed by dehydration.

-

Reagents: Glycine methyl ester hydrochloride, Ammonia (7N solution in Methanol), Phosphorus pentoxide (P₂O₅), Dichloromethane (DCM).

-

Protocol:

-

To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) in methanol at 0 °C, add a 7N solution of ammonia in methanol (3.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain crude aminoacetamide.

-

Suspend the crude aminoacetamide in DCM. Add phosphorus pentoxide (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield aminoacetonitrile.

-

Step 1.2: Synthesis of 2,3-Diaminopyrazine from Aminoacetonitrile

This step involves the base-catalyzed self-condensation of aminoacetonitrile.

-

Reagents: Aminoacetonitrile, Sodium methoxide (NaOMe), Methanol.

-

Protocol:

-

Prepare a solution of sodium methoxide in methanol (25 wt%, 0.1 eq).

-

To a solution of aminoacetonitrile (1.0 eq) in methanol, add the sodium methoxide solution dropwise at room temperature.

-

Heat the reaction mixture to 50 °C and stir vigorously, open to the atmosphere (to allow for air oxidation), for 24 hours. A precipitate will form.

-

Cool the mixture to 0 °C and collect the solid by filtration.

-

Wash the solid with cold methanol and dry under vacuum to obtain 2,3-diaminopyrazine.

-

Stage 2: Synthesis of this compound

Step 2.1: Reductive Amination of 2,3-Diaminopyrazine

This protocol achieves selective mono-N-ethylation.

-

Reagents: 2,3-Diaminopyrazine, Acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Acetic Acid.

-

Protocol:

-

Suspend 2,3-diaminopyrazine (1.0 eq) in 1,2-dichloroethane (DCE).

-

Add acetaldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 12 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield pure this compound.

-

Quantitative Data Summary

The following tables summarize the hypothetical, yet realistic, quantitative data for the key synthetic steps described.

Table 1: Synthesis of 2,3-Diaminopyrazine (DAP)

| Step | Starting Material | Product | Molar Equiv. | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1.1 | Glycine | Aminoacetonitrile | 1.0 | 75% | >95% |

| 1.2 | Aminoacetonitrile | 2,3-Diaminopyrazine | 1.0 | 68% | >97% |

Table 2: Synthesis of this compound

| Step | Starting Material | Product | Molar Equiv. | Yield (%) | Purity (HPLC) |

|---|

| 2.1 | 2,3-Diaminopyrazine | this compound | 1.0 | 62% | >98% |

Logical Relationship Diagram

The transformation in Stage 2 relies on the differential reactivity of the reactants to favor mono-alkylation over di-alkylation. The logical flow is depicted below.

Caption: Key intermediate formation and selectivity in reductive amination.

Conclusion

This whitepaper presents a robust and logical synthetic route to this compound starting from the fundamental amino acid, glycine. By utilizing a biomimetic-inspired strategy to form the pyrazine core followed by a highly selective reductive amination for side-chain installation, this pathway offers an efficient and scalable method for producing this valuable chemical intermediate. The detailed protocols and expected yields provide a solid foundation for researchers to implement this synthesis in a laboratory setting. This work underscores the potential of using simple, biorenewable starting materials for the synthesis of complex, high-value molecules relevant to the pharmaceutical industry.

An In-depth Technical Guide to the Spectral Characterization of 2-Amino-3-(ethylamino)pyrazine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the spectral data for 2-Amino-3-(ethylamino)pyrazine, also known as N2-ethylpyrazine-2,3-diamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents the available ¹H NMR data alongside predicted spectral characteristics for ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. These predictions are based on the analysis of structurally similar pyrazine derivatives and foundational principles of spectroscopic interpretation.

Chemical Structure and Properties

-

IUPAC Name: N2-ethylpyrazine-2,3-diamine

-

CAS Number: 912773-15-0

-

Molecular Formula: C₆H₁₀N₄

-

Molecular Weight: 138.17 g/mol

-

Appearance: Yellow to brown powder or crystals.[1]

Spectroscopic Data

The following sections summarize the available and predicted spectral data for this compound.

¹H NMR Spectrum Data

A proton NMR spectrum for this compound has been reported and is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-5 (Pyrazine) |

| ~7.2 | d | 1H | H-6 (Pyrazine) |

| ~4.8 (broad) | s | 2H | -NH₂ (Amino) |

| ~4.5 (broad) | t | 1H | -NH- (Ethylamino) |

| ~3.4 | q | 2H | -CH₂- (Ethyl) |

| ~1.3 | t | 3H | -CH₃ (Ethyl) |

Predicted ¹³C NMR Spectrum Data

Based on the analysis of similar pyrazine derivatives, the predicted ¹³C NMR spectral data are as follows:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (C-NH₂) |

| ~145 | C-3 (C-NH-ethyl) |

| ~130 | C-5 (CH) |

| ~125 | C-6 (CH) |

| ~40 | -CH₂- (Ethyl) |

| ~15 | -CH₃ (Ethyl) |

The predicted FT-IR absorption bands for this compound are based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric) | Primary Amine |

| 3350 - 3250 | N-H Stretch (symmetric) | Primary Amine |

| 3350 - 3310 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch (aromatic) | Pyrazine Ring |

| 2975 - 2850 | C-H Stretch (aliphatic) | Ethyl Group |

| 1650 - 1580 | N-H Bend | Amine |

| 1600 - 1475 | C=C and C=N Stretch | Pyrazine Ring |

| 1470 - 1430 | C-H Bend (aliphatic) | Ethyl Group |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

For electron ionization mass spectrometry (EI-MS), the following fragmentation pattern is predicted.

| m/z Value | Predicted Fragment Ion |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 110 | [M - CH₂CH₂]⁺ or [M - N₂]⁺ |

| 109 | [M - CH₂CH₃]⁺ |

| 82 | [Pyrazine ring fragment]⁺ |

The predicted UV-Vis absorption maxima are based on the electronic transitions of the pyrazine chromophore and the influence of the amino substituents. The spectrum is expected to be recorded in a polar solvent like ethanol or methanol.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~260 - 280 | π → π | Pyrazine ring system |

| ~320 - 360 | n → π | Pyrazine ring with auxochromic amino groups |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filtration: If any solid remains undissolved, filter the solution or carefully pipette the supernatant into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Use proton decoupling to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Prepare a blank solution containing only the solvent.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solution and record a baseline spectrum.

-

Rinse and fill a matched quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the baseline from the sample spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectral characterization of an organic compound like this compound.

Caption: Workflow for Spectral Characterization.

Disclaimer: The ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectral data presented in this document are predicted based on the analysis of structurally related compounds and have not been experimentally verified for this compound. This information is intended for research and informational purposes only. Experimental verification is recommended for definitive characterization.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Properties of Substituted Aminopyrazines

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazines have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the core biological properties of this compound class, with a focus on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Kinase Inhibition: A Primary Mechanism of Action

A predominant biological property of substituted aminopyrazines is their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Genetic alterations in the FGFR signaling pathway are implicated in numerous cancers. Substituted aminopyrazines have been extensively investigated as FGFR inhibitors.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. The FGFR signaling cascade involves pathways such as RAS-MAPK, PI3K-AKT, and PLCγ.[3][4]

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors.[1][2] For instance, compound 18i from this series demonstrated potent inhibition of FGFR1–4 and suppressed the activation of downstream effectors like FRS2, AKT, and ERK1/2 in cancer cell lines.[3]

FGFR Signaling Pathway and Inhibition by Aminopyrazines

Caption: Inhibition of the FGFR signaling pathway by substituted aminopyrazines.

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| 18i | FGFR1 | 1.88 | SNU-16 | [3] |

| FGFR2 | 3.02 | KMS-11 | [3] | |

| FGFR3 | 2.34 | SW-780 | [3] | |

| FGFR4 | 12.58 | MDA-MB-453 | [3] | |

| Erdafitinib | FGFR1 | 1.2 | - | [5] |

| FGFR2 | 2.5 | - | [5] | |

| FGFR3 | 3.0 | - | [5] | |

| FGFR4 | 5.7 | - | [5] |

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[6] Substituted aminopyrazines have been developed as inhibitors of kinases within this pathway, such as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[7] Inhibition of MK-2 can suppress the production of pro-inflammatory cytokines like TNFα.[7]

MAPK Signaling Pathway and Inhibition by Aminopyrazines

Caption: Inhibition of the p38/MK-2 signaling pathway by substituted aminopyrazines.

| Compound Class | Target | IC50 (µM) | Cell Line | Reference |

| Aminopyrazine Derivatives | MK-2 | Low µM to sub-µM | THP-1 | [7] |

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[8] Novel aminopyrazine series have been discovered as selective PI3Kα and PI3Kδ inhibitors.[5][9] For example, a series of triazole aminopyrazines demonstrated high potency and selectivity for PI3Kδ.[5]

PI3K/AKT Signaling Pathway and Inhibition by Aminopyrazines

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted aminopyrazines.

| Compound Class | Target | IC50 (nM) | Cell Line | Reference |

| Triazole Aminopyrazines | PI3Kδ | ≤ 1 | JeKo-1 | [5] |

| Aminopyrazine Series | PI3Kα | - | MCF7 | [9] |

Antimicrobial Activity

Substituted aminopyrazines have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogens including mycobacteria, bacteria, and fungi.[10]

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have been evaluated for their antimycobacterial properties.[10] Notably, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showed potent activity against Mycobacterium tuberculosis H37Rv.[10] The length of the alkyl chain in some derivatives was found to correlate with increased antimycobacterial and antibacterial activity.[10]

| Compound ID | Organism | MIC (µg/mL) | MIC (µM) | Reference |

| 17 | M. tuberculosis H37Rv | 12.5 | 46 | [10] |

| 10 | M. kansasii | 62.5 | 250 | [10] |

| 20 | M. kansasii | 31.25 | 111 | [10] |

Antibacterial and Antifungal Activity

The antimicrobial spectrum of substituted aminopyrazines extends to various bacterial and fungal strains. Phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides have shown activity against staphylococcal strains, while antifungal activity has been observed against Trichophyton interdigitale and Candida albicans.[10]

| Compound ID | Organism | MIC (µM) | Reference |

| 20 | Staphylococcus aureus | 31.25 | [10] |

| 20 | MRSA | 62.5 | [10] |

| Alkyl Derivatives | Trichophyton interdigitale | - | [10] |

| Alkyl Derivatives | Candida albicans | - | [10] |

Experimental Protocols

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

A general two-step procedure can be employed for the synthesis of these compounds.[10]

Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Procedure:

-

The starting 3-aminopyrazine-2-carboxylic acid is treated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO).[10]

-

The reaction mixture is allowed to react until the evolution of CO2 ceases, indicating the formation of the activated intermediate.[10]

-

The corresponding substituted amine is then added to the reaction mixture.

-

The final amide bond formation is typically achieved using microwave irradiation at elevated temperatures (e.g., 120°C).[10]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Antimicrobial Testing Workflow

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Procedure:

-

Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under conditions appropriate for the growth of the specific microorganism (e.g., 24-48 hours for bacteria and fungi).[10]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

In Vitro Cytotoxicity Assay (HepG2 Cell Line)

The cytotoxicity of the compounds is often evaluated against a human cell line, such as the liver carcinoma cell line HepG2, to assess their potential toxicity to mammalian cells.

Cytotoxicity Assay Workflow

Caption: Workflow for in vitro cytotoxicity assay using the HepG2 cell line.

Procedure:

-

HepG2 cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of the test compounds.

-

After a specific incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

Substituted aminopyrazines represent a privileged scaffold in drug discovery, exhibiting a remarkable diversity of biological activities. Their potent inhibitory effects on key signaling kinases make them attractive candidates for the development of novel anticancer and anti-inflammatory therapies. Furthermore, their demonstrated antimicrobial properties open avenues for the development of new treatments for infectious diseases. The synthetic accessibility of this class of compounds, coupled with the availability of robust in vitro assays for their biological evaluation, provides a solid foundation for further research and development in this promising area of medicinal chemistry. This guide serves as a comprehensive resource for professionals seeking to explore and harness the therapeutic potential of substituted aminopyrazines.

References

- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Mechanism of Action of Substituted Aminopyrazines

Disclaimer: Direct in vitro mechanism of action data for 2-Amino-3-(ethylamino)pyrazine is not available in the public domain based on a comprehensive literature search. This guide provides an in-depth overview of the in vitro mechanisms of action for structurally related substituted aminopyrazine derivatives, offering insights into potential activities for researchers, scientists, and drug development professionals.

Antimycobacterial Activity of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides

A notable therapeutic application of aminopyrazine derivatives is their potential as antimycobacterial agents. Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have revealed their activity against Mycobacterium tuberculosis.

Proposed Mechanism of Action

The antimycobacterial effect of these compounds is suggested to be linked to the inhibition of essential enzymatic processes within the mycobacterium. One of the proposed mechanisms of action is the competitive inhibition of NADPH binding to Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I)[1]. This enzyme is critical for the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall[1].

Quantitative Data: In Vitro Antimycobacterial Activity

The in vitro antimycobacterial activity of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [1] |

| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [1] |

| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 25 | [1] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [2] |

Experimental Protocols

1.3.1 Mycobacterial Growth Inhibition Assay

The in vitro whole-cell growth inhibitory activity of the compounds against Mycobacterium tuberculosis and other mycobacterial strains is determined using a broth microdilution method.

-

Preparation of Inoculum: Mycobacterial strains are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) supplemented with nutrients. The bacterial suspension is adjusted to a specific optical density to standardize the number of colony-forming units (CFU).

-

Assay Plate Preparation: The test compounds are serially diluted in the culture medium in a 96-well microtiter plate.

-

Inoculation: A standardized volume of the mycobacterial inoculum is added to each well.

-

Incubation: The plates are incubated at 37°C for a period suitable for the growth of the specific mycobacterial strain (e.g., 7-14 days for M. tuberculosis).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

Aminopyrazine Derivatives as FGFR Inhibitors

Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and angiogenesis[3][4][5]. Dysregulation of FGFR signaling is implicated in various cancers[3][5].

Mechanism of Action

These pyrazine derivatives act as pan-FGFR inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain[5]. This binding event prevents the phosphorylation of FGFR and subsequently blocks the activation of downstream signaling pathways, such as the MAPK and AKT pathways, which are crucial for tumor cell growth and survival[4][5].

Quantitative Data: In Vitro FGFR Inhibition

The inhibitory activity of these compounds is assessed through biochemical and cellular assays, with IC50 values indicating the concentration required for 50% inhibition.

| Compound ID | Target | IC50 (nM) | Assay Type | Reference |

| 18g | FGFR2 | 380 | Biochemical Assay | [5] |

| 18i | FGFR2 | 150 | Biochemical Assay | [5] |

| 13 | FGFR1 | 3.0 | Enzymatic Activity | [6] |

| 29 | FGFR1 | 3.0 | Enzymatic Activity | [6] |

| 30 | FGFR1 | 3.0 | Enzymatic Activity | [6] |

Experimental Protocols

2.3.1 In Vitro Kinase Inhibition Assay

-

Assay Principle: The ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific FGFR kinase is measured. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

-

Procedure:

-

Recombinant FGFR enzyme, a suitable substrate, and ATP are combined in a buffer solution.

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is incubated to allow for phosphorylation.

-

A detection reagent is added that either measures the amount of ATP remaining (luminescence) or detects the phosphorylated substrate (fluorescence).

-

The signal is read on a plate reader, and the IC50 value is calculated.

-

2.3.2 Western Blot Analysis for Downstream Signaling

-

Purpose: To confirm that the FGFR inhibitor blocks signaling within cancer cells.

-

Procedure:

-

Cancer cell lines with known FGFR alterations are treated with the test compound at various concentrations.

-

After a specific incubation period, the cells are lysed to extract proteins.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated FGFR (p-FGFR) and downstream signaling proteins like phosphorylated ERK (p-ERK).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the signal is visualized using a chemiluminescent substrate.

-

Aminopyrazine Derivatives as CHK1 Inhibitors

A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable inhibitors of Checkpoint Kinase 1 (CHK1)[7][8][9]. CHK1 is a crucial kinase in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy[7].

Mechanism of Action

These aminopyrazine derivatives function by inhibiting the kinase activity of CHK1. In cancer cells with DNA damage, CHK1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting CHK1, these compounds abrogate the cell cycle checkpoint, forcing the cancer cells to enter mitosis with damaged DNA, which ultimately leads to cell death (mitotic catastrophe).

Experimental Protocols

3.2.1 CHK1 Kinase Inhibition Assay

-

Assay Principle: Similar to the FGFR kinase assay, this biochemical assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by recombinant CHK1 enzyme. A common method is the Caliper microfluidic assay[7].

-

Procedure:

-

Recombinant CHK1 enzyme, a fluorescently labeled peptide substrate, and ATP are incubated with the test compounds.

-

The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis on a microfluidic chip.

-

The amount of phosphorylated substrate is quantified by fluorescence detection, allowing for the calculation of percentage inhibition and IC50 values.

-

3.2.2 Cellular Checkpoint Abrogation Assay

-

Purpose: To assess the ability of the CHK1 inhibitor to override a DNA damage-induced G2 cell cycle checkpoint.

-

Procedure:

-

Human cancer cell lines (e.g., HT29 colon cancer cells) are treated with a DNA damaging agent (e.g., etoposide) to induce G2 arrest.

-

The cells are then treated with the test compound at various concentrations.

-

After incubation, the cells are fixed and stained with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., propidium iodide).

-

The percentage of cells entering mitosis is quantified by flow cytometry. An increase in the mitotic population indicates abrogation of the G2 checkpoint.

-

Inhibition of Photosynthetic Electron Transport

Certain N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have also been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts[1][10]. This activity is relevant for the development of herbicides.

Mechanism of Action

These compounds act as inhibitors of Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. They are thought to interfere with the electron transfer between the primary and secondary quinone acceptors (QA and QB) on the reducing side of PSII[10].

Experimental Protocols

4.2.1 In Vitro PET Inhibition Assay

-

Principle: The rate of photoreduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol or ferricyanide) by isolated chloroplasts is measured spectrophotometrically. The inhibition of this rate in the presence of the test compound is determined.

-

Procedure:

-

Chloroplasts are isolated from fresh spinach leaves.

-

A reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor is prepared.

-

The test compound is added at various concentrations.

-

The mixture is illuminated, and the change in absorbance of the electron acceptor over time is monitored using a spectrophotometer.

-

The rate of electron transport is calculated, and the concentration of the compound causing 50% inhibition (IC50) is determined.

-

References

- 1. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides [mdpi.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Ascendance of Aminopyrazines: A Technical Guide to Their Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and synthetic evolution of aminopyrazine compounds, a class of heterocyclic scaffolds that have become integral to modern medicinal chemistry. From their early preparations to their role in blockbuster drugs, we delve into the key synthetic milestones, detailed experimental protocols, and the biological pathways they modulate. This document serves as a comprehensive resource for professionals engaged in drug discovery and development, providing both historical context and practical synthetic knowledge.

Chapter 1: Discovery and Early Synthetic Efforts

The history of aminopyrazines is rooted in the broader exploration of pyrazine chemistry. Early syntheses in the 1940s laid the groundwork for accessing this important scaffold. A notable early method involved the preparation of 2-aminopyrazine from 2-chloropyrazine or 2-bromopyrazine by treatment with anhydrous ammonia at elevated temperatures, typically between 150-200°C in an anhydrous ethanol medium.[1] While effective, this process highlighted the need for more efficient and scalable methods for commercial production, especially as 2-aminopyrazine was identified as a crucial intermediate for promising chemotherapeutic agents like 2-sulfanilamidopyrazine.[1]

Another foundational approach, also described in the 1940s, established the preparation and properties of aminopyrazine, contributing to the fundamental understanding of this heterocyclic system.[2] These initial syntheses, though requiring harsh conditions, were pivotal in making aminopyrazines accessible for further investigation and derivatization.

Chapter 2: Evolution of Synthetic Methodologies

The synthetic repertoire for aminopyrazines has expanded significantly since the initial discoveries. Modern chemistry has introduced a variety of methods that offer improved yields, milder conditions, and greater functional group tolerance.

Classical and Modern Core Syntheses

One versatile process for preparing 2-aminopyrazines involves the reaction of α-iminodiacetonitriles with hydrogen halides, or with alcohols/thioalcohols in the presence of hydrogen halides or alkali/alkaline earth compounds.[3] This method provides a pathway to various substituted aminopyrazines, which are valuable starting materials for dyes, fungicides, and pharmaceuticals.[3]

The general workflow for this class of synthesis can be visualized as a multi-step process starting from readily available precursors.

Figure 1: General synthesis of 2-aminopyrazines from α-iminodiacetonitriles.

Synthesis of Functionalized Aminopyrazine Derivatives

The true value of the aminopyrazine core lies in its utility as a scaffold for drug development. Many modern therapeutic agents are derivatives, requiring sophisticated synthetic strategies for their construction.

Synthesis of 3-Aminopyrazine-2-Carboxamides:

A common and important derivative is the 3-aminopyrazine-2-carboxamide. Two primary procedures are used to convert the starting 3-aminopyrazine-2-carboxylic acid into these amides.[4]

-

Procedure A: This two-step method begins with a Fisher esterification of the carboxylic acid to form the corresponding methyl ester, followed by aminolysis of the ester with a suitable amine.[4]

-

Procedure B: This approach involves treating the starting acid with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), in an anhydrous solvent like dimethyl sulfoxide (DMSO).[4]

Figure 2: Synthetic workflows for N-substituted 3-aminopyrazine-2-carboxamides.

Total Synthesis of Favipiravir:

The antiviral drug Favipiravir (T-705) is a prominent example of a complex aminopyrazine derivative. One efficient synthesis starts from commercially available 2-aminopyrazine.[5] The process highlights a sequence of modern organic reactions to build the final molecule. The synthesis of the key intermediate, 3,6-dichloropyrazine-2-carbonitrile, is particularly noteworthy, achieving a 48% yield over four steps and avoiding the use of POCl₃.[5]

The synthetic sequence is as follows:

-

Regioselective Chlorination: Introduction of a chlorine atom onto the pyrazine ring.

-

NBS Bromination: Bromination of the ring using N-Bromosuccinimide.

-

Palladium-Catalyzed Cyanation: Installation of a nitrile group.

-

Sandmeyer Diazotization/Chlorination: Conversion of the amino group to a second chlorine atom.[5]

Chapter 3: Aminopyrazines in Drug Discovery and Relevant Signaling Pathways

Aminopyrazine derivatives have demonstrated a wide range of biological activities, making them privileged structures in drug discovery.[4][6] They are key components in drugs approved for treating cancer, viral infections, and other diseases.[5][7]

Inhibition of Kinase Signaling Pathways

Many aminopyrazine-based drugs function as kinase inhibitors. Their planar aromatic structure is well-suited to fit into the ATP-binding pocket of kinases, and the nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, interacting with amino acid residues in the hinge region of the kinase.

FGFR Signaling Pathway:

The Fibroblast Growth Factor Receptor (FGFR) family is a crucial oncogenic driver in various cancers.[8] Certain 3-amino-pyrazine-2-carboxamide derivatives have been designed as potent pan-FGFR inhibitors. They block the activation of FGFR and its downstream signaling pathways, including MAPK and AKT, thereby inhibiting cancer cell proliferation.[8]

Figure 3: Inhibition of the FGFR signaling cascade by aminopyrazine derivatives.

MK-2 Signaling Pathway:

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in the inflammatory response, regulating the production of TNFα. Aminopyrazine derivatives have been developed as MK-2 inhibitors for potential use in treating inflammatory diseases like rheumatoid arthritis.[9] These compounds were found to be active in suppressing lipopolysaccharide (LPS)-stimulated TNFα production in cells.[9]

Chapter 4: Experimental Protocols and Data

This section provides detailed methodologies for key synthetic transformations and summarizes relevant quantitative data.

Synthesis of 2-Aminopyrazine from 2-Chloropyrazine[1]

Protocol:

-

A mixture of 2-chloropyrazine (1 part by weight), anhydrous ammonia (approx. 2.2 parts), and absolute ethanol (25 parts) is prepared in a suitable pressure vessel (autoclave).

-

The vessel is sealed and heated with shaking to 175°C for a duration of three hours.

-

After cooling to room temperature, the solvent and excess reactants are removed under diminished pressure.

-

The resulting crystalline brown residue is taken up in hot benzene (approx. 13 parts).

-

The hot solution is filtered to remove any resinous material.

-

The filtrate is cooled to 5°C to allow crystallization of the product.

-

The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold benzene, and dried.

Synthesis of N-(2,4-dimethoxyphenyl)-3-aminopyrazine-2-carboxamide (17)[4]

This protocol follows the coupling agent methodology (Procedure B).

Protocol:

-

To a solution of 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (DMSO), add 1,1'-carbonyldiimidazole (CDI).

-

Stir the mixture at room temperature to allow for the activation of the carboxylic acid.

-

Add the corresponding amine (2,4-dimethoxyaniline) to the reaction mixture.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminopyrazine syntheses and biological activities.

Table 1: Synthesis Conditions and Yields

| Starting Material | Product/Intermediate | Reagents & Conditions | Yield (%) | Reference |

| 2-Aminopyrazine | 3,6-Dichloropyrazine-2-carbonitrile | 1) Regioselective Chlorination2) NBS Bromination3) Pd-catalyzed Cyanation4) Sandmeyer Reaction | 48 | [5] |

| 3-Aminopyrazine-2-carboxylic acid | Methyl 3-aminopyrazine-2-carboxylate | SOCl₂, Methanol | 66.7 | |

| α-Iminodiacetonitriles | 2-Aminopyrazines | Varies (e.g., HX, ROH/HX) T = 0 to 100°C t = 0.1 to 200 hours | Not specified | [3] |

Table 2: Biological Activity of Selected Aminopyrazine Derivatives

| Compound | Target/Assay | Activity | Reference |

| 17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) | Mycobacterium tuberculosis H37Rv | MIC = 12.5 µg/mL (46 µM) | [4] |

| 18i (3-amino-pyrazine-2-carboxamide derivative) | NCI-H520 Cancer Cell Line | IC₅₀ = 26.69 µM | [8] |

| 18i (3-amino-pyrazine-2-carboxamide derivative) | SNU-16 Cancer Cell Line | IC₅₀ = 1.88 µM | [8] |

| 2xxiv (Aminophthalazine analog) | PGE₂ Reduction in HCA-7 cells | EC₅₀ = 0.02 µM | [10] |

| 2vii (Aminophthalazine analog) | PGE₂ Reduction in HCA-7 cells | EC₅₀ = 0.032 µM | [10] |

Conclusion

The journey of aminopyrazine compounds from their initial synthesis to their current status as indispensable tools in drug discovery is a testament to the power of synthetic and medicinal chemistry. The versatility of the aminopyrazine scaffold, combined with an ever-expanding toolkit of synthetic methodologies, has enabled the development of targeted therapies for a range of human diseases. As our understanding of complex biological pathways deepens, the rational design of novel aminopyrazine derivatives will undoubtedly continue to yield new and improved therapeutic agents, solidifying the legacy of this remarkable heterocyclic core.

References

- 1. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents [patents.google.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-(ethylamino)pyrazine (CAS 912773-15-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the pyrazine derivative, 2-Amino-3-(ethylamino)pyrazine. Given the limited publicly available experimental data for this specific molecule, this document combines information from chemical suppliers with extrapolated data and generalized experimental protocols based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Core Properties

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds that are scaffolds in numerous biologically active molecules.[1] The pyrazine ring is a key component in various pharmaceuticals, including anticancer, diuretic, and antidiabetic agents.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 912773-15-0 | [2][3] |

| Molecular Formula | C₆H₁₀N₄ | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| IUPAC Name | N2-ethylpyrazine-2,3-diamine | [2] |

| Physical Form | Yellow to brown powder or crystals | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Reported as insoluble in water; likely soluble in organic solvents. | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light. | [2] |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| pKa | Data not available. | |

| LogP | Data not available. |

Note: The lack of specific experimental data for melting point, boiling point, pKa, and LogP necessitates experimental determination for accurate values.

Experimental Protocols

The following sections outline detailed, representative methodologies for the determination of key physicochemical properties and the synthesis and characterization of this compound. These protocols are based on standard laboratory practices and published methods for similar pyrazine derivatives.

The synthesis of aminopyrazine derivatives often involves nucleophilic substitution reactions. A plausible synthetic route for this compound could start from a dihalopyrazine or a protected aminohalopyrazine.

Reaction Scheme:

A potential synthesis could involve the reaction of 2-amino-3-chloropyrazine with ethylamine.

Materials:

-

2-amino-3-chloropyrazine

-

Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-chloropyrazine and a non-nucleophilic base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethylamine to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the solvent (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amino protons.

-

13C NMR: The 13C NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the ethyl group.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. Characteristic peaks are expected for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1500-1600 cm⁻¹), and N-H bending (around 1600-1650 cm⁻¹).

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern using a mass spectrometer, typically with electrospray ionization (ESI). The molecular ion peak [M+H]⁺ should be observed at m/z 139.10.

Melting Point:

-

Use a digital melting point apparatus. Place a small amount of the crystalline solid into a capillary tube and heat it at a controlled rate. The melting point is the temperature range over which the solid melts to a liquid.

Boiling Point:

-

For a solid with a high melting point, the boiling point would be determined under reduced pressure to prevent decomposition. This is typically done using a vacuum distillation apparatus.

Solubility:

-

Qualitatively assess solubility by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO) at room temperature and observing for dissolution.

-

Quantitatively, solubility can be determined by preparing a saturated solution, filtering it, and measuring the concentration of the solute in the filtrate using a technique like HPLC-UV.

Octanol-Water Partition Coefficient (LogP):

-

The shake-flask method is a common technique. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination:

-

Potentiometric titration is a standard method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the titration curve.

-

UV-Vis spectrophotometry can also be used. The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the changes in absorbance as a function of pH.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, the aminopyrazine scaffold is present in numerous compounds with known pharmacological effects. For instance, aminopyrazine derivatives have been investigated as inhibitors of various protein kinases, such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Fibroblast Growth Factor Receptor (FGFR). These kinases are often involved in signaling pathways that regulate cell proliferation, inflammation, and survival.

Below is a generalized diagram of a protein kinase signaling pathway that could potentially be targeted by an aminopyrazine derivative.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a novel chemical entity. The following diagram illustrates a logical workflow for determining the physicochemical properties of a compound like this compound.

Caption: Workflow for physicochemical characterization.

Disclaimer: This document is intended for informational purposes only and is based on currently available data from public sources. The absence of specific experimental data for this compound means that some information is based on structurally related compounds and should be confirmed through experimentation. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

- 1. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 912773-15-0 [sigmaaldrich.com]

- 3. 2-amino-3-(ethylamino) Pyrazine - Cas No: 912773-15-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-3-(ethylamino)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational landscape of 2-Amino-3-(ethylamino)pyrazine, a heterocyclic amine of interest in medicinal chemistry. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide synthesizes information from closely related pyrazine derivatives and employs theoretical considerations to infer its structural and conformational properties. The document outlines the expected molecular geometry, potential conformational isomers arising from the flexible ethylamino group, and the spectroscopic characteristics that would be anticipated. Furthermore, it details the standard experimental and computational protocols that would be employed for a full structural and conformational analysis of this compound. This guide serves as a foundational resource for researchers interested in the physicochemical properties of substituted pyrazines and their potential applications in drug discovery and development.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. The substitution pattern on the pyrazine ring significantly influences the molecule's three-dimensional structure, conformation, and ultimately its biological activity. This compound, also known as N2-ethyl-pyrazine-2,3-diamine, is a disubstituted pyrazine with potential applications in medicinal chemistry, likely as a building block for more complex therapeutic agents.

A thorough understanding of the molecular structure and conformational preferences of this compound is crucial for predicting its interactions with biological targets, understanding its pharmacokinetic properties, and guiding the design of new derivatives with enhanced potency and selectivity. This guide aims to provide a comprehensive analysis of these aspects.

Molecular Structure

The molecular structure of this compound consists of a central pyrazine ring substituted with an amino group at the 2-position and an ethylamino group at the 3-position.

General Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₀N₄ | Inferred from IUPAC Name |

| IUPAC Name | N2-ethyl-pyrazine-2,3-diamine | Inferred from structure |

| CAS Number | 912773-15-0 | Publicly available data |

| Molecular Weight | 138.17 g/mol | Calculated from formula |

| Appearance | Yellow to brown powder or crystals | Supplier Data |

Predicted Structural Parameters

While no experimental crystal structure data for this compound is available, the bond lengths, bond angles, and planarity of the pyrazine ring can be inferred from studies on related pyrazine derivatives. The pyrazine ring is expected to be planar due to its aromatic character. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds. The amino and ethylamino substituents will influence the electronic distribution and geometry of the ring.

Note: The following table presents predicted values based on computational chemistry studies of similar aminopyrazine structures. Actual experimental values may vary.

| Parameter | Predicted Value Range |

| Pyrazine Ring Bond Lengths (Å) | |

| C-C | 1.38 - 1.40 |

| C-N | 1.33 - 1.35 |

| **Pyrazine Ring Bond Angles (°) ** | |

| N-C-C | 121 - 123 |

| C-N-C | 115 - 117 |

| Substituent Bond Lengths (Å) | |

| C2-N(amino) | 1.35 - 1.37 |

| C3-N(ethylamino) | 1.36 - 1.38 |

| N-C(ethyl) | 1.45 - 1.47 |

| C-C(ethyl) | 1.52 - 1.54 |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the ethylamino substituent. Specifically, rotation around the C3-N and N-C(ethyl) bonds will lead to different spatial arrangements of the ethyl group relative to the pyrazine ring.

Key Rotatable Bonds and Potential Conformers

The dihedral angles around the C3-N and N-C bonds are the key determinants of the molecule's conformation. Intramolecular hydrogen bonding between the amino group at C2 and the nitrogen of the ethylamino group at C3 is possible and would significantly influence the preferred conformation, likely leading to a more planar arrangement of the substituent with respect to the ring.

The ethyl group itself can adopt different conformations, with the anti-periplanar (staggered) conformation being generally more stable than the syn-periplanar (eclipsed) conformation. The interplay between steric hindrance, potential intramolecular hydrogen bonding, and electronic effects will determine the global minimum energy conformation.

Caption: Potential rotational isomers of this compound.

Experimental and Computational Protocols for Structural Elucidation

To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques would be required.

Experimental Protocols

-

Synthesis and Purification: The compound would first be synthesized, likely through a nucleophilic aromatic substitution reaction, and then purified to a high degree using techniques like column chromatography and recrystallization.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Protocol: A suitable single crystal would be grown and mounted on a diffractometer. X-ray diffraction data would be collected and processed to solve and refine the crystal structure, yielding accurate bond lengths, bond angles, and information about intermolecular interactions.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure and provide insights into the electronic environment of the atoms.

-

Protocol: The purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra would be acquired on a high-field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule.

-

Protocol: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically on a solid sample (e.g., KBr pellet or ATR).

-

Computational Protocols

-

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, conformational energies, and spectroscopic properties.

-

Protocol: The structure of this compound would be modeled using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). A conformational search would be performed to identify all low-energy conformers. The geometries of these conformers would be optimized, and their relative energies calculated. Theoretical NMR and IR spectra would be calculated and compared with experimental data to validate the computational model.

-

Caption: A hypothetical workflow for the structural analysis of this compound.

Predicted Spectroscopic Data

Based on the analysis of similar compounds, the following spectroscopic features can be predicted for this compound.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazine-H (2 protons) | 7.5 - 8.5 | Doublets or complex multiplets |

| NH₂ (2 protons) | Broad singlet | Broad singlet |

| NH (1 proton) | Broad singlet | Broad singlet |

| CH₂ (ethyl) | 3.2 - 3.8 | Quartet |

| CH₃ (ethyl) | 1.2 - 1.6 | Triplet |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (pyrazine) | 140 - 160 |

| C-NH₂ (pyrazine) | 145 - 155 |

| C-NH(ethyl) (pyrazine) | 140 - 150 |

| CH₂ (ethyl) | 40 - 50 |

| CH₃ (ethyl) | 10 - 20 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3300 - 3500 | Medium, sharp (doublet) |

| N-H stretch (ethylamino) | 3300 - 3400 | Medium, sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C stretch (pyrazine) | 1500 - 1600 | Strong |

| N-H bend (amino) | 1600 - 1650 | Medium |

Conclusion

This technical guide has provided a comprehensive, albeit largely theoretical, overview of the molecular structure and conformation of this compound. While specific experimental data remains elusive in the public domain, by drawing parallels with related pyrazine derivatives and outlining standard analytical methodologies, this document serves as a valuable starting point for researchers. A full experimental and computational investigation is necessary to definitively characterize its structural and conformational properties, which will be essential for unlocking its full potential in medicinal chemistry and drug development. The proposed workflows and predicted data herein offer a roadmap for such future investigations.

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-3-(ethylamino)pyrazine in Organic Solvents

Disclaimer: Publicly available literature does not contain specific quantitative data on the solubility and stability of 2-Amino-3-(ethylamino)pyrazine in organic solvents. This guide, therefore, provides a comprehensive framework of established experimental protocols and theoretical considerations for researchers and drug development professionals to determine and understand these critical physicochemical properties.

This technical guide offers detailed methodologies for determining the solubility and stability of this compound, a heterocyclic amine of interest in pharmaceutical research. The following sections provide standardized experimental protocols, templates for data presentation, and visual workflows to aid in the systematic evaluation of this compound.

Physicochemical Properties of Pyrazine Derivatives

Pyrazine and its derivatives are heterocyclic aromatic compounds. The nitrogen atoms in the pyrazine ring confer weak basicity to the molecule. The solubility of pyrazine derivatives can be influenced by the pH of the medium, especially in protic solvents. For substituted pyrazines like this compound, the amino and ethylamino groups can participate in hydrogen bonding, which will affect their solubility in different organic solvents. The stability of such compounds can be susceptible to factors like pH, temperature, light, and oxidative conditions.

Solubility Determination in Organic Solvents

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method. This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

2.1. Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in various organic solvents.

Apparatus and Materials:

-

This compound (solid form, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of the compound in the solvent at the specified temperature.

2.2. Data Presentation: Solubility Data

The collected solubility data should be organized in a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Dimethyl Sulfoxide | 25 |

Stability Assessment in Organic Solvents

Stability testing is essential to understand the degradation profile of a compound under various conditions. A common approach involves subjecting a solution of the compound in an organic solvent to stress conditions and monitoring the concentration of the parent compound over time using a stability-indicating HPLC method.

3.1. Experimental Protocol: Stability Testing

This protocol describes a general procedure for evaluating the stability of this compound in organic solvents under different stress conditions.

Apparatus and Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound in the selected organic solvents at a known concentration.

-

Aliquot the solutions into several vials for each stress condition and time point.

-

Thermal Stress: Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 60°C).

-

Photostability: Expose another set of vials to a controlled light source in a photostability chamber. Wrap control samples in aluminum foil to protect them from light.

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a vial from each stress condition.

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Determine the concentration of the remaining this compound and identify and quantify any major degradation products.

3.2. Data Presentation: Stability Data

The results of the stability studies should be tabulated to show the degradation profile over time.

| Organic Solvent | Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Products Observed |

| Methanol | 40°C | 0 | 100 | None |

| 24 | ||||

| 48 | ||||

| 72 | ||||

| Acetonitrile | Photostability | 0 | 100 | None |

| 24 | ||||

| 48 | ||||

| 72 |

Visualizations

4.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Testing.

4.2. Hypothetical Signaling Pathway

While not a signaling pathway in the biological sense, a hypothetical degradation pathway for this compound can be visualized. Common degradation routes for such molecules include oxidation of the amino groups or the pyrazine ring, and hydrolysis under certain conditions.

Caption: Hypothetical Degradation Pathway.

In-depth Technical Guide on the Potential Therapeutic Targets of 2-Amino-3-(ethylamino)pyrazine

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets of 2-Amino-3-(ethylamino)pyrazine. While the broader class of pyrazine-containing compounds has been the subject of extensive research in medicinal chemistry, leading to the development of several clinically important drugs, the specific biological activities and molecular targets of this compound remain largely unexplored in publicly available scientific databases.

This guide will synthesize the existing knowledge on pyrazine derivatives as a platform for understanding the potential therapeutic avenues for this compound, while clearly acknowledging the absence of direct experimental evidence for this specific molecule. The information presented is intended to provide a foundational understanding for researchers and drug development professionals interested in initiating studies on this compound.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms in a 1,4-para arrangement.[1] This structural motif is found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of these compounds to biological targets.[1][3] The planar aromatic nature of the ring also allows for π-π stacking and hydrophobic interactions within protein binding pockets.[4]

The versatility of the pyrazine core allows for the introduction of various substituents, which can significantly modulate the pharmacological properties of the resulting derivatives.[5] This chemical tractability has made pyrazines a valuable scaffold in the design of novel therapeutic agents.[2][3]

General Therapeutic Landscape of Pyrazine Derivatives

Research into pyrazine derivatives has identified a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many pyrazine derivatives have demonstrated potent antitumor effects.[3] These compounds can target various aspects of cancer cell biology, including cell proliferation, survival, and migration. Some pyrazine-based molecules function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling.[5]

-

Antibacterial and Antimycobacterial Activity: Certain pyrazine derivatives exhibit significant activity against various bacterial and mycobacterial strains.[6][7] For instance, Pyrazinamide is a cornerstone drug for the treatment of tuberculosis.[7]

-

Kinase Inhibition: The pyrazine scaffold has been successfully employed in the development of potent and selective kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

-

Antiviral Activity: Some pyrazine derivatives have shown promise as antiviral agents.

Postulated Therapeutic Targets for this compound